molecular formula C21H19BrN2O2S B11506001 Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate

Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate

Cat. No.: B11506001
M. Wt: 443.4 g/mol
InChI Key: MTPDBPKFWDCGJO-UHFFFAOYSA-N
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Description

Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate typically involves the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature . This reaction yields the desired compound with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural complexity.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring, in particular, is known to interact with various biological targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate is unique due to the presence of both a thiazole ring and a pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these rings with the bromophenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H19BrN2O2S

Molecular Weight

443.4 g/mol

IUPAC Name

benzyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C21H19BrN2O2S/c22-17-10-8-16(9-11-17)18-14-27-21(23-18)24-12-4-7-19(24)20(25)26-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,14,19H,4,7,12-13H2

InChI Key

MTPDBPKFWDCGJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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